FABP4 Binding Affinity: Fragment-Level Validation of the 4-Methoxyphenylpropanamide Pharmacophore
The 3‑(4‑methoxyphenyl)propanoic acid substructure present in the target compound co‑crystallizes with human FABP4 (PDB 3P6E) at 1.08 Å resolution, demonstrating direct occupancy of the fatty‑acid binding pocket [1]. While no Kd or IC₅₀ has been reported for the full compound, the fragment itself exhibits measurable electron density in the binding site, confirming it is a bona fide FABP4 ligand. By contrast, the des‑methoxy analog (3‑phenylpropanoic acid) and the 3‑chlorophenyl variant lack this crystallographic validation in the public domain, reducing confidence in their FABP4 engagement . This fragment‑level evidence supports the hypothesis that the 4‑methoxyphenyl group confers a defined binding pose that can be exploited for rational FABP4/5 inhibitor optimization.
| Evidence Dimension | FABP4 binding (fragment co‑crystallization) |
|---|---|
| Target Compound Data | 3‑(4‑methoxyphenyl)propanoic acid substructure co‑crystallized with FABP4 (PDB 3P6E, 1.08 Å); full compound not measured. |
| Comparator Or Baseline | 3‑phenylpropanoic acid (des‑methoxy analog) – no publicly available FABP4 co‑crystal structure. 3‑chlorophenyl analog (CAS 2034471‑57‑1) – no FABP4 binding data found. |
| Quantified Difference | Not quantifiable; crystallographic presence vs. absence of data. |
| Conditions | X‑ray crystallography, human FABP4 expressed in E. coli, ligand soaked at unknown concentration. |
Why This Matters
Procurement decisions for FABP4/5‑focused projects should prioritize compounds containing a crystallographically validated fragment over analogs with untested pharmacophores, as the former reduces the risk of investing in an inactive scaffold.
- [1] Gonzalez JM, Fisher SZ. Acta Crystallogr F Struct Biol Commun. 2015;71:163-170. PDB 3P6E. View Source
